Improved Safety Margin vs. Conventional Nitrates in Cardiovascular Disease Models
This compound is a key intermediate for developing cardiovascular agents that demonstrate a superior safety profile over traditional nitrovasodilators like nitroglycerin (NG). The downstream therapeutic agents from this compound class have been shown to possess an LD₅₀ value significantly greater than that of NG [1].
| Evidence Dimension | Acute Toxicity (LD₅₀) |
|---|---|
| Target Compound Data | Significantly greater than nitroglycerin (NG) (value not specified in the provided source) |
| Comparator Or Baseline | Nitroglycerin (NG) LD₅₀ |
| Quantified Difference | Significantly greater |
| Conditions | In vivo rodent studies for a related 8-hydroxy-2-nitratomethyl-7-nitro-1,4-benzodioxane derivative. |
Why This Matters
For procurement decisions in cardiovascular drug discovery, selecting this specific building block aligns projects with a patent-protected class of compounds that promise a wider therapeutic window than established nitrates, a key competitive advantage.
- [1] Kunii, T., Minami, N., Ozaki, F., et al. (1987). Japanese Patent JPS6222777A. Tokyo, Japan: Eisai Co Ltd. View Source
